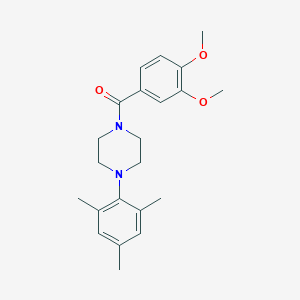
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide, also known as BEMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide as a carbonic anhydrase inhibitor involves the binding of the compound to the active site of the enzyme, thereby blocking its activity and preventing the conversion of carbon dioxide to bicarbonate ions. This mechanism has been shown to be effective in reducing intraocular pressure in glaucoma patients, as well as in the treatment of epilepsy and other neurological disorders.
Biochemical and Physiological Effects:
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the modulation of neurotransmitter release in the brain. In addition, N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide has been shown to possess antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases, such as cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide is its high stability and solubility in various organic solvents, which makes it an ideal candidate for use in various organic transformations and metal ion coordination complexes. However, N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide has certain limitations, such as its relatively high cost and limited availability, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide, including the development of new synthetic methods for the compound, the investigation of its potential as a catalyst for various organic transformations, and the exploration of its therapeutic potential in the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide as a carbonic anhydrase inhibitor and to identify potential side effects and toxicity associated with its use.
Synthesemethoden
The synthesis of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide involves the reaction of benzenesulfonyl chloride with N-benzyl-4-ethoxy-2,3,5-trimethyl aniline in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide has been extensively studied for its potential applications as a ligand for metal ion coordination complexes, as well as a catalyst for various organic transformations. In addition, N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide has shown promising results as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration.
Eigenschaften
Produktname |
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C18H23NO3S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-5-22-18-13(2)11-17(14(3)15(18)4)23(20,21)19-12-16-9-7-6-8-10-16/h6-11,19H,5,12H2,1-4H3 |
InChI-Schlüssel |
DKVVIEAQAZCSPN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2)C)C |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)










